Tripropylene glycol dimethacrylate

CAS No.: 51247-87-1

Cat. No.: VC20523238

Molecular Formula: C17H28O6

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51247-87-1 |

|---|---|

| Molecular Formula | C17H28O6 |

| Molecular Weight | 328.4 g/mol |

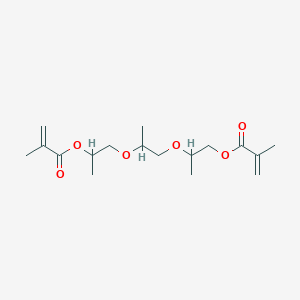

| IUPAC Name | 2-[2-[2-(2-methylprop-2-enoyloxy)propoxy]propoxy]propyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C17H28O6/c1-11(2)16(18)22-9-14(6)20-8-13(5)21-10-15(7)23-17(19)12(3)4/h13-15H,1,3,8-10H2,2,4-7H3 |

| Standard InChI Key | OWDBMKZHFCSOOL-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC(C)COC(=O)C(=C)C)OCC(C)OC(=O)C(=C)C |

Introduction

Chemical Identity and Structural Characteristics

TPGDA, systematically named (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate, is characterized by two methacrylate groups linked via a tripropylene glycol backbone. The presence of acrylate functionalities at both termini enables rapid free-radical polymerization, forming durable polymer networks. Key identifiers include:

-

CAS Number: 42978-66-5

-

EC Number: 256-032-2

-

IUPAC Name: (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate .

The molecular structure of TPGDA facilitates interactions with both hydrophilic and hydrophobic matrices, enhancing its utility in composite materials.

Physical and Chemical Properties

TPGDA exhibits distinct physical properties that govern its handling and application:

| Property | Value |

|---|---|

| Physical State | Colorless to light yellow liquid |

| Density (20°C) | 1.04 g/cm³ |

| Refractive Index (20°C) | 1.45 |

| Flash Point | 172°C |

| Solubility in Water | 0.36 g/L at 25°C |

| Viscosity | Low (exact value context-dependent) |

These properties underscore its suitability for formulations requiring low volatility and moderate hydrophobicity .

Synthesis and Industrial Production

TPGDA is synthesized via esterification of tripropylene glycol with methacrylic acid, typically catalyzed by acid catalysts such as sulfuric acid or enzyme-based systems. Industrial production emphasizes scalability and purity, with advanced purification techniques like molecular sieves employed to achieve >90% yield. A representative synthesis involves:

-

Esterification: Reacting tripropylene glycol with excess methacrylic acid under reflux.

-

Neutralization: Removing acidic catalysts via aqueous washes.

-

Distillation: Isolating TPGDA under reduced pressure to prevent thermal degradation .

Polymerization Behavior and Crosslinking Efficacy

Radiation-induced polymerization studies reveal TPGDA’s reactivity with primary radiolytic species:

Pulse radiolysis experiments demonstrate that hydrated electrons () and hydroxyl radicals () initiate polymerization by attacking the acrylate double bonds. The resulting radical anions propagate rapidly, forming crosslinked networks. In poly(vinyl alcohol) (PVA) matrices, TPGDA reduces the gelation dose () from 1.1 kGy to 0.2 kGy at 1% concentration, highlighting its efficiency as a crosslinker .

Regulatory and Compliance Status

TPGDA complies with global regulatory frameworks:

-

REACH: Registered under EC 1907/2006.

-

FDA: Indirect food contact approvals (21 CFR 175.105).

-

EPA: Listed on the Toxic Substances Control Act (TSCA) Inventory .

Future Research Directions

Emerging studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume